molecular formula C8H5ClN2O B11743017 1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride

1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride

Cat. No.: B11743017
M. Wt: 180.59 g/mol
InChI Key: HIDYDFMFWYYKAY-UHFFFAOYSA-N
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Description

1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused pyridine and pyrrole ring system, which imparts unique chemical properties and reactivity. It is often used as an intermediate in the synthesis of various biologically active molecules, particularly those targeting specific enzymes and receptors.

Preparation Methods

The synthesis of 1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride typically involves multi-step procedures starting from readily available precursors. One common synthetic route begins with the preparation of 1H-pyrrolo[2,3-b]pyridine, which is then subjected to chlorination to introduce the carbonyl chloride functional group. The reaction conditions often involve the use of reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions to ensure the successful formation of the carbonyl chloride group .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride is primarily related to its ability to act as an electrophilic reagent. The carbonyl chloride group can react with nucleophilic sites on biological molecules, leading to the formation of covalent bonds. This reactivity is exploited in the design of enzyme inhibitors, where the compound can irreversibly bind to the active site of the enzyme, thereby inhibiting its activity .

Comparison with Similar Compounds

1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride is unique due to its specific ring structure and functional group. Similar compounds include:

These similar compounds can undergo different chemical reactions and have distinct applications, highlighting the versatility and importance of the 1H-pyrrolo[2,3-b]pyridine scaffold in chemical research.

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride

InChI

InChI=1S/C8H5ClN2O/c9-7(12)5-1-3-10-8-6(5)2-4-11-8/h1-4H,(H,10,11)

InChI Key

HIDYDFMFWYYKAY-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC=CC(=C21)C(=O)Cl

Origin of Product

United States

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